molecular formula C9H9N3O B13449358 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No.: B13449358
M. Wt: 175.19 g/mol
InChI Key: ASVPUUDJBLBNEH-UHFFFAOYSA-N
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Description

1-(2-Amino-1H-benzo[d]imidazol-5-yl)ethanone is a high-value benzimidazole derivative featuring an ethanone group at position 5 and an amino substituent at position 2 of the heterocyclic ring. This specific molecular architecture makes it a versatile scaffold and key synthon in medicinal chemistry and drug discovery research . Benzimidazole derivatives are extensively investigated for their diverse biological activities, with this compound showing significant promise in scientific studies for its antimicrobial and anticancer potential . Its mechanism of action is attributed to its ability to interact with crucial biological targets, such as binding to DNA grooves, which can lead to DNA cleavage and inhibition of replication, and interacting with various enzymes to inhibit their activity . Researchers utilize this compound as a core building block for the synthesis of more complex molecules, such as Schiff bases and other derivatives, via further functionalization of its amino and ethanone groups . The compound's reactivity enables its use in nucleophilic substitutions and coupling reactions, facilitating the exploration of structure-activity relationships (SAR) . Biological screenings have revealed that related benzimidazole compounds exhibit potent activity against breast adenocarcinoma cell lines (MCF-7), with some derivatives showing IC50 values more potent than the standard drug 5-fluorouracil . Additionally, such compounds demonstrate good antimicrobial potential against a range of selected Gram-negative and Gram-positive bacterial and fungal species . This product is intended for research applications only and is not for diagnostic or therapeutic use. All necessary handling precautions must be followed to ensure safety in the laboratory setting.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-amino-3H-benzimidazol-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12)

InChI Key

ASVPUUDJBLBNEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several methods. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . It also interacts with enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
1-(1H-Benzo[d]imidazol-5-yl)ethanone Lacks amino group at position 2 C9H8N2O Intermediate for antitumor agents
2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone Nitro and methyl groups on imidazole ring C6H7N3O3 Antiglycation potential
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone Nitro group on benzimidazole; phenyl linkage C15H11N3O3 Laboratory chemical with acute toxicity
1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone Dimethyl groups on imidazole ring C7H10N2O Synthetic intermediate; uncharacterized toxicity
2-(1H-Benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Complex heterocyclic substituents C19H16N6O2 Potential kinase inhibitor

Key Observations :

  • Amino Group Impact: The amino group in the target compound improves solubility and hydrogen-bonding capacity compared to non-amino analogs like 1-(1H-Benzo[d]imidazol-5-yl)ethanone .
  • Nitro Substitution : Nitro-containing derivatives (e.g., ) exhibit enhanced electrophilicity but higher toxicity, limiting therapeutic use.
  • Heterocyclic Extensions : Compounds with fused or appended heterocycles (e.g., oxadiazole in ) show broader pharmacological profiles but require complex synthesis.

Key Findings :

  • The amino group in benzimidazole derivatives correlates with antimicrobial efficacy, as seen in homodrimane sesquiterpenoid-benzimidazole hybrids .
  • Nitro groups enhance antiglycation activity but introduce toxicity risks (e.g., H302, H315 hazards in ).

Critical Analysis :

  • Triphosgene-mediated cyclization () offers efficient benzimidazole ring formation but requires careful handling due to toxicity.
  • Suzuki coupling () enables aryl-aryl bond formation but depends on costly palladium catalysts.

Biological Activity

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety with an ethanone functional group at the 5-position and an amino group at the 2-position. This unique structure contributes to its pharmacological properties.

Biological Activities

This compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential : Similar benzimidazole derivatives have shown promise in anticancer applications, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • DNA Interaction : The compound has been observed to interact with DNA, exhibiting peroxide-mediated cleavage properties. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including α-glucosidase, which is important in carbohydrate metabolism .

Synthesis Methods

Several synthesis methods for this compound have been developed. These methods typically involve the following steps:

  • Formation of Benzimidazole Core : The initial step involves creating the benzimidazole structure through cyclization reactions.
  • Functionalization : Subsequent reactions introduce the ethanone and amino groups, enhancing the compound's biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(1H-benzimidazol-2-yl)ethanoneBenzimidazole core with ethanoneExhibits potent anticancer activity
2-(1-propylbenzimidazol-2-yl)ethanaminePropyl substitution on the benzimidazoleEnhanced solubility and bioavailability
4-amino(1H-benzimidazol)-6-imino derivativesVariations in functional groupsPotential for diverse biological activities
1-(2-methylbenzimidazol)-3-carboxylic acidCarboxylic acid functionalizationKnown for anti-inflammatory properties

Case Studies and Research Findings

Research has indicated that derivatives of benzimidazole compounds often exhibit a range of pharmacological effects. For instance:

  • A study highlighted the synthesis of new benzimidazole derivatives that showed significant inhibitory activity against bacterial strains, reinforcing the potential of related compounds as antimicrobial agents .
  • Another research effort focused on designing ligands based on benzimidazole scaffolds for therapeutic applications against tuberculosis, demonstrating their versatility in medicinal chemistry .

Q & A

Q. What are the established synthetic routes for 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving condensation and substitution. For example, a common approach involves refluxing benzimidazole precursors with chloroacetyl chloride in dry dioxane under basic conditions for 6 hours, as seen in similar benzimidazole derivatives . Optimization strategies include adjusting solvent polarity (e.g., using dioxane or ethanol), varying reaction temperatures (80–100°C), and employing catalysts like anhydrous potassium carbonate to enhance substitution efficiency . Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of the amino group (δ ~5–6 ppm for NH₂) and ethanone moiety (δ ~2.5 ppm for CH₃) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating tautomeric forms of the benzimidazole ring .

Q. How can researchers design preliminary biological activity screenings for this compound?

Initial screenings should focus on enzyme inhibition (e.g., tyrosine kinases) or cytotoxicity assays (e.g., MTT against cancer cell lines). Protocols involve:

  • Preparing stock solutions in DMSO (<1% v/v to avoid solvent toxicity).
  • Dose-response curves (0.1–100 μM) to determine IC₅₀ values.
  • Positive controls (e.g., imatinib for kinase inhibition) to benchmark activity .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve systematic modifications:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at the benzimidazole 4-position to enhance electrophilic reactivity .
  • Scaffold hybridization : Attaching thiazole or triazole moieties to improve binding affinity, as demonstrated in phenoxymethylbenzoimidazole hybrids .
  • Computational docking : Prioritizing derivatives with predicted high binding scores to target proteins (e.g., EGFR) before synthesis .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

pH-dependent studies reveal protonation states of the amino and imidazole groups, affecting nucleophilicity. For example:

  • At acidic pH (pH 3–5), the amino group becomes protonated, reducing its participation in hydrogen bonding.
  • Alkaline conditions (pH 8–10) deprotonate the imidazole ring, altering its electron density and reactivity in substitution reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. Molecular dynamics simulations model binding stability in enzyme active sites, with parameters adjusted for solvation effects and force fields (e.g., AMBER) .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may affect yields .
  • Meta-analysis : Compare biological data across cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific responses .
  • Error quantification : Use statistical tools (e.g., ANOVA) to assess significance of divergent results .

Q. What methodologies improve the compound’s solubility and stability in formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • pH-adjusted buffers : Maintain physiological pH (7.4) to prevent degradation of the ethanone group .

Q. How can degradation pathways be elucidated under stress conditions (e.g., light, heat)?

  • Forced degradation studies : Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) and analyze degradants via LC-MS.
  • Kinetic modeling : Determine activation energy (Eₐ) for thermal decomposition using Arrhenius plots .

Q. What approaches are used to study multi-target interactions in complex biological systems?

  • Network pharmacology : Map compound-protein interactions using databases like STRING or KEGG.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with multiple receptors .

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